molecular formula C22H20ClN3S B2803864 (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-27-4

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2803864
CAS No.: 476676-27-4
M. Wt: 393.93
InChI Key: HAHMOOVOXJYKTR-AQTBWJFISA-N
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Description

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an isobutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((3-chlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-tert-butylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and structural features. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3S/c1-15(2)10-16-6-8-17(9-7-16)21-14-27-22(26-21)18(12-24)13-25-20-5-3-4-19(23)11-20/h3-9,11,13-15,25H,10H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMOOVOXJYKTR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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